C–Br vs. C–Cl Oxidative Addition Reactivity
In palladium-catalyzed cross-coupling, the C2-bromine atom of 2-Bromo-4-ethoxybenzo[d]thiazole undergoes oxidative addition to Pd(0) significantly faster than the C2-chlorine atom of 2-Chloro-4-ethoxybenzo[d]thiazole. This is a class-level inference grounded in the well-established relative reactivity order for aryl halides: Ar–I > Ar–Br >> Ar–Cl [1]. Empirically, 2-bromobenzothiazole participates in Suzuki–Miyaura couplings with aryl boronic acids to give 2-arylbenzothiazoles in good to high yields (typically 70–90%) under standard Pd(PPh3)4/Na2CO3 conditions, whereas the corresponding 2-chlorobenzothiazole requires more forcing conditions (higher temperature, stronger bases, or specialized ligands) to achieve comparable conversion [2]. For procurement decisions, this means 2-Bromo-4-ethoxybenzo[d]thiazole is the preferred electrophilic partner when mild reaction conditions, broad substrate scope, or short reaction times are required.
| Evidence Dimension | Relative oxidative addition rate (Ar–Br vs. Ar–Cl) to Pd(0) |
|---|---|
| Target Compound Data | C–Br bond: oxidative addition facile under standard Suzuki conditions (e.g., Pd(PPh3)4, 80 °C, 2–6 h) |
| Comparator Or Baseline | 2-Chloro-4-ethoxybenzo[d]thiazole (C–Cl): oxidative addition sluggish; often requires elevated temperature (>100 °C) or electron-rich ligands |
| Quantified Difference | Ar–Br oxidative addition to Pd(0) is approximately 5–50× faster than Ar–Cl, depending on the ligand system (class-level data) [1]. |
| Conditions | General palladium(0)-catalyzed cross-coupling manifold; not measured specifically on the 4-ethoxybenzothiazole scaffold but broadly applicable to aryl halide reactivity trends. |
Why This Matters
Faster oxidative addition translates to higher coupling yields under milder conditions, reducing side-product formation and simplifying purification in library synthesis.
- [1] Grushin, V.V.; Alper, H. Transformations of chloroarenes, catalyzed by palladium complexes. Chem. Rev. 1994, 94, 1047–1062. View Source
- [2] Majo, V.J.; Prabhakaran, J.; Mann, J.J.; Kumar, J.S.D. An efficient palladium catalyzed synthesis of 2-arylbenzothiazoles. Tetrahedron Lett. 2003, 44, 8535–8537. View Source
